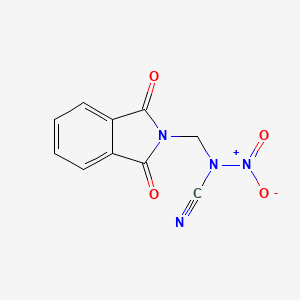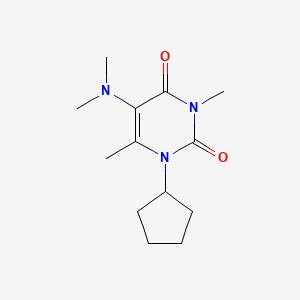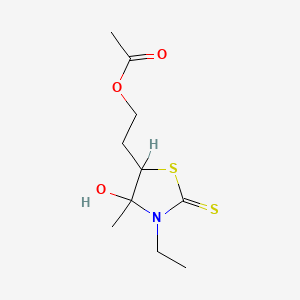
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl acetate group attached to the thiazolidine ring. It is of interest in various fields of chemistry and biology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of an appropriate aldehyde or ketone with cysteine or a cysteine derivative. This reaction forms the thiazolidine ring.
Introduction of the Ethyl Acetate Group: The ethyl acetate group is introduced through esterification reactions. This can be achieved by reacting the thiazolidine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine-2-thione: Formed through reduction reactions.
Substituted Thiazolidines: Formed through nucleophilic substitution reactions.
科学研究应用
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may modulate oxidative stress pathways, reducing the production of reactive oxygen species and enhancing antioxidant defenses.
相似化合物的比较
Similar Compounds
Thiazolidine-2-thione: A structurally similar compound with a thione group instead of the ethyl acetate group.
4-Hydroxythiazolidine: Another similar compound with a hydroxyl group at the fourth position of the thiazolidine ring.
Uniqueness
2-(3-Ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
23509-57-1 |
|---|---|
分子式 |
C10H17NO3S2 |
分子量 |
263.4 g/mol |
IUPAC 名称 |
2-(3-ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-5-yl)ethyl acetate |
InChI |
InChI=1S/C10H17NO3S2/c1-4-11-9(15)16-8(10(11,3)13)5-6-14-7(2)12/h8,13H,4-6H2,1-3H3 |
InChI 键 |
TXUPLYBMAQHKQU-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=S)SC(C1(C)O)CCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
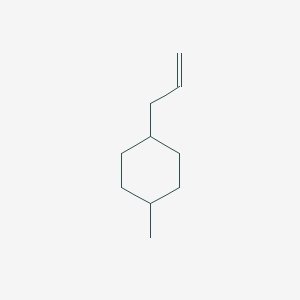
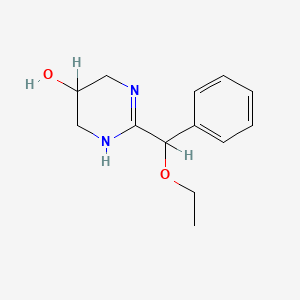
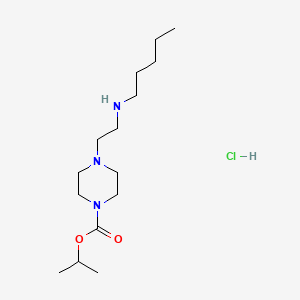
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
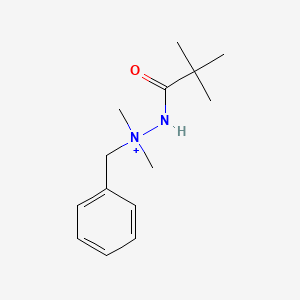
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
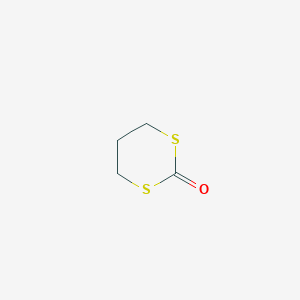
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
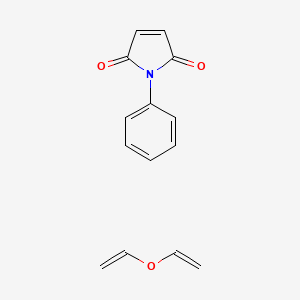
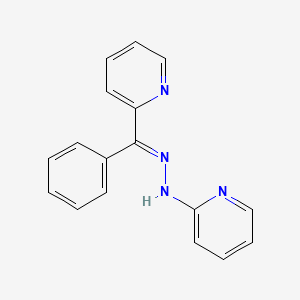
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
